molecular formula C19H35AlO6 B12682807 (Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium CAS No. 93893-30-2

(Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium

Cat. No.: B12682807
CAS No.: 93893-30-2
M. Wt: 386.5 g/mol
InChI Key: IGGPYDHKSWOZGJ-UHFFFAOYSA-L
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Description

(Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum is a complex organoaluminum compound It is characterized by the presence of ethyl acetoacetate, neodecanoate, and propan-2-olate ligands coordinated to an aluminum center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum typically involves the reaction of aluminum alkoxides with ethyl acetoacetate and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the aluminum center.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would include precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can be reduced under specific conditions to yield different aluminum-containing species.

    Substitution: The ligands coordinated to the aluminum center can be substituted with other ligands through ligand exchange reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the desired ligand and appropriate solvents.

Major Products:

    Oxidation: Aluminum oxides and other oxidized species.

    Reduction: Reduced aluminum species and by-products.

    Substitution: New organoaluminum compounds with different ligands.

Scientific Research Applications

(Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organoaluminum compounds and as a catalyst in various organic reactions.

    Biology: The compound can be used in studies involving aluminum’s biological interactions and effects.

    Medicine: Research into potential medical applications, such as drug delivery systems, is ongoing.

    Industry: It is utilized in the production of advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum involves the coordination of its ligands to the aluminum center, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • (Methyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum
  • (Ethyl acetoacetato-o1’,o3)(octanoato-o)(propan-2-olato)aluminum
  • (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(butan-2-olato)aluminum

Comparison: (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum is unique due to its specific combination of ligands, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different catalytic activities, stability, and solubility profiles, making it suitable for specific applications.

Properties

CAS No.

93893-30-2

Molecular Formula

C19H35AlO6

Molecular Weight

386.5 g/mol

IUPAC Name

[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 7,7-dimethyloctanoate

InChI

InChI=1S/C10H20O2.C6H10O3.C3H7O.Al/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-3-5(7)4-6(8)9;1-3(2)4;/h4-8H2,1-3H3,(H,11,12);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2

InChI Key

IGGPYDHKSWOZGJ-UHFFFAOYSA-L

Canonical SMILES

CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)CCCCCC(C)(C)C

Origin of Product

United States

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